2-amino-N-benzylbenzamide

Fluorescent Probe Solvatochromism Biomolecular Monitoring

Securing a polarity-sensitive probe that reliably reports local solvent changes is critical for biomolecular assays. 2-Amino-N-benzylbenzamide provides a measurable 27 nm emission shift between acetonitrile and DMSO, enabling precise monitoring of protein-ligand binding and membrane interactions. • Fluorescent probe with 27 nm solvatochromic shift. • Key building block for FeCl₃/Al₂O₃-catalyzed synthesis of bioactive 2,3-dihydroquinazolin-4(1H)-ones. • Available with ≥97% purity for consistent results. Bulk stock ready for immediate dispatch.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 5471-20-5
Cat. No. B1267937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzylbenzamide
CAS5471-20-5
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
InChIKeyANVAEYULLAJMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-benzylbenzamide Overview


2-Amino-N-benzylbenzamide (CAS 5471-20-5) is an organic compound with the molecular formula C14H14N2O [1]. It is a benzamide derivative characterized by the presence of an amino group at the 2-position and an N-benzyl substituent on the amide nitrogen [1]. The compound exhibits an interesting solvatochromic fluorescence behavior, making it a valuable probe for monitoring changes in solvent polarity and biomolecular interactions [2]. Its dual amino and benzyl functionalities enable its use as a versatile building block in the synthesis of heterocyclic frameworks, notably quinazolinone derivatives [3]. This compound is primarily utilized in pharmaceutical research, organic synthesis, and as a fluorescent probe in biomolecular studies .

1
Workflow Fluorescent probe for polarity-sensitive assays
2
Synthesis Building block for 2,3-dihydroquinazolinone scaffolds
3
Selection Logic Ortho-amino and N-benzyl groups required for cyclization

2-Amino-N-benzylbenzamide Orthogonal Reactivity


In-class substitution of 2-amino-N-benzylbenzamide with structurally similar benzamide derivatives is often not feasible due to the specific ortho-amino group and N-benzyl substitution pattern that confers unique electronic and steric properties critical for targeted applications. For instance, the 2-aminobenzamide scaffold is a well-established fluorophore for labeling carbohydrates , but the additional N-benzyl substituent in 2-amino-N-benzylbenzamide significantly alters its solvatochromic behavior, enabling its use as a polarity-sensitive probe [1]. Similarly, while unsubstituted N-benzylbenzamide derivatives are known tyrosinase inhibitors, the 2-amino group in this compound introduces additional hydrogen bonding capabilities that can modulate binding interactions and reactivity [2]. In synthetic applications, the N-benzyl group plays a crucial role in the cyclization step leading to quinazolinones; using N-methyl or N-phenyl analogs can result in different regioselectivity, lower yields, or require alternative catalysts [3]. Therefore, procurement of the precise 2-amino-N-benzylbenzamide scaffold is essential to ensure reproducibility and achieve the intended outcomes in research and industrial processes.

Target Compound 2-Amino-N-benzylbenzamide
Solvatochromic probe · Cyclization precursor
Potential Substitute 2-Aminobenzamide or N-Benzylbenzamide
Lack dual functionality; may alter emission shift, regioselectivity, or yield

2-Amino-N-benzylbenzamide Differentiation Data


Solvatochromic Fluorescence vs. 2-Aminobenzamide

2-Amino-N-benzylbenzamide exhibits a pronounced solvatochromic fluorescence shift, with emission maxima varying depending on solvent polarity, a property not observed to the same extent in unsubstituted 2-aminobenzamide. In a study of 2-aminobenzamide derivatives, 2-amino-N-benzylbenzamide demonstrated distinct solvatochromic behavior, with its fluorescence emission maximum shifting from 428 nm in acetonitrile to 455 nm in DMSO [1]. This shift of 27 nm is indicative of its sensitivity to solvent environment, which is a key differentiator for its use as a fluorescent probe. In contrast, 2-aminobenzamide itself lacks the N-benzyl substituent, resulting in a less pronounced solvent-dependent emission shift, limiting its utility in polarity-sensitive applications.

Solvatochromic Shift
Reported
λem 428 nm (ACN) to 455 nm (DMSO), a 27 nm shift vs. less pronounced shift for 2-aminobenzamide
Reported polarity sensitivity supports probe development
Data from solution-phase study; cross-study comparison
Fluorescent Probe Solvatochromism Biomolecular Monitoring

Depigmentation Activity vs. Adamantyl Analogs

While 2-amino-N-benzylbenzamide itself lacks direct quantitative tyrosinase inhibition data, class-level inference from N-benzylbenzamide derivatives indicates that lipophilic substitution significantly enhances depigmentation activity. Specifically, a study on adamantyl N-benzylbenzamides reported that the lipophilic adamantyl moiety conferred greater depigmentation power compared to analogs lacking adamantyl substitution [1]. Furthermore, a separate series of N-benzylbenzamides demonstrated potent tyrosinase inhibition, with a representative compound achieving an IC50 of 2.2 μM against mushroom tyrosinase [2]. The 2-amino-N-benzylbenzamide scaffold, containing a moderately lipophilic benzyl group and a hydrogen-bond-donating amino group, occupies a unique chemical space that may modulate binding affinity and selectivity compared to both unsubstituted N-benzylbenzamides and highly lipophilic adamantyl derivatives.

Tyrosinase Inhibition
Class-level
N-Benzylbenzamide class shows IC50 2.2 μM; no direct data for this scaffold
Context-dependent; scaffold may modulate binding via H-bond donor
Class-level inference; requires target-specific validation
Tyrosinase Inhibition Depigmentation Melanogenesis

Efficient Dihydroquinazolinone Synthesis

2-Amino-N-benzylbenzamide serves as a direct precursor for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with significant pharmaceutical relevance. In a study utilizing FeCl3/Al2O3 as a catalyst, the condensation of 2-amino-N-benzylbenzamide with various aromatic aldehydes afforded the corresponding dihydroquinazolinones in good to excellent yields [1]. While specific yield data for 2-amino-N-benzylbenzamide itself is not explicitly stated in the abstract, the method is described as providing 'good to excellent yield' and the catalyst is recoverable, highlighting the efficiency of this transformation. In contrast, the use of 2-aminobenzamide (lacking the N-benzyl group) or N-benzylbenzamide (lacking the 2-amino group) would not yield the same 2,3-disubstituted quinazolinone framework, demonstrating the unique reactivity of the 2-amino-N-benzylbenzamide scaffold.

Quinazolinone Synthesis
Method context
Reported good to excellent yield with FeCl3/Al2O3 catalyst; 2,3-disubstituted core formed
Supports synthesis study fit for privileged heterocycle
Yield data to verify; catalyst reusability noted
Organic Synthesis Heterocyclic Chemistry Quinazolinone

Physicochemical Profile for Formulation

2-Amino-N-benzylbenzamide exhibits a set of computed physicochemical properties that differentiate it from simpler benzamide analogs and inform its handling and formulation. The compound has a molecular weight of 226.27 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 [1]. Its predicted density is 1.2±0.1 g/cm³, boiling point is 459.7±38.0 °C, and vapor pressure is 0.0±1.1 mmHg at 25°C . In comparison, 2-aminobenzamide (MW 136.15 g/mol) is smaller and more polar, while N-benzylbenzamide (MW 211.26 g/mol) lacks the additional amino group, resulting in different solubility and stability profiles. These properties directly impact storage recommendations (store in a cool, dry place ) and experimental design.

Physicochemical Profile
Data to verify
MW 226.27, HBD 2, HBA 3, rotatable bonds 4; density 1.2±0.1 g/cm³
Supports formulation and handling context
Computed values; experimental validation advised
Physicochemical Properties Formulation Handling

2-Amino-N-benzylbenzamide Application Scenarios


Polarity-Sensitive Fluorescent Probes

2-Amino-N-benzylbenzamide's solvatochromic fluorescence shift of 27 nm between acetonitrile and DMSO makes it an ideal candidate for designing fluorescent probes to monitor local environmental changes in biological systems. This property enables its use in assays to detect protein-ligand binding, membrane interactions, or changes in cellular compartments, where the probe's emission maximum shifts in response to the polarity of its immediate environment. Procurement of this compound is essential for research groups aiming to develop novel sensors with improved sensitivity and specificity over traditional 2-aminobenzamide-based probes [1].

Quinazolinone Drug Candidate Synthesis

The unique reactivity of 2-amino-N-benzylbenzamide as a precursor to 2,3-dihydroquinazolin-4(1H)-ones positions it as a key building block in medicinal chemistry. The FeCl3/Al2O3-catalyzed condensation with aromatic aldehydes provides efficient access to a privileged scaffold found in numerous bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents. Research programs focused on quinazolinone-based drug discovery should prioritize this compound to ensure efficient synthesis and access to the desired 2,3-disubstituted heterocyclic core [2].

Tyrosinase Inhibitor SAR Studies

The N-benzylbenzamide core, present in 2-amino-N-benzylbenzamide, is a known pharmacophore for tyrosinase inhibition. The compound serves as a valuable scaffold for SAR studies aimed at optimizing potency and selectivity against this enzyme, which is a key target for depigmentation agents and treatments for hyperpigmentation disorders. Its moderate lipophilicity and hydrogen-bonding capability, distinct from more hydrophobic adamantyl derivatives, make it a crucial intermediate for exploring the optimal balance of physicochemical properties for in vivo efficacy [3].

Biomolecular Labeling & Detection

Due to its fluorescent properties and ability to bind to nucleophiles and electron-rich regions on biomolecules, 2-amino-N-benzylbenzamide is utilized as a fluorescent probe for detecting and monitoring changes in biomolecular structure. Its fluorescence intensity increases with concentration and is sensitive to solvent and pH, allowing for quantitative analysis in complex biological samples. This application is particularly relevant for researchers studying protein folding, enzyme activity, or nucleic acid interactions, where a stable and responsive fluorescent label is required .

Application
Selection Property
Validation Focus
Polarity-sensitive probe studies
Solvatochromic emission shift
Polarity-dependent λem in target biomolecular environment
Quinazolinone scaffold synthesis
Orthogonal amino/benzyl reactivity
Cyclization efficiency and regioselectivity
Tyrosinase inhibitor SAR
Moderate lipophilicity and H-bond donor
Target engagement and selectivity profiling
Biomolecular labeling assays
Fluorescence response to environment
Concentration- and pH-dependent signal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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